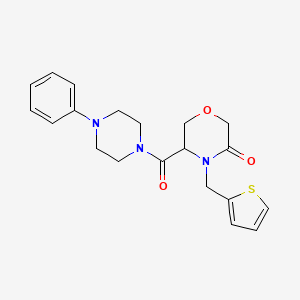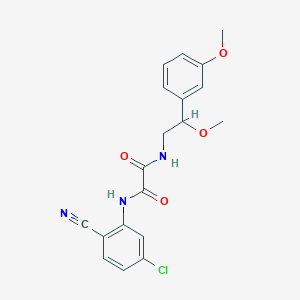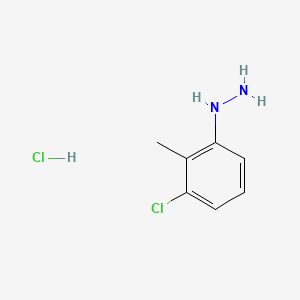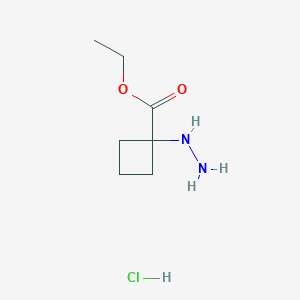
5-(4-Phenylpiperazine-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Phenylpiperazine-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one is a useful research compound. Its molecular formula is C20H23N3O3S and its molecular weight is 385.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonists
One study discusses a water-soluble neurokinin-1 receptor antagonist suitable for both intravenous and oral administration. This compound exhibits high affinity and effectiveness in preclinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
Anticonvulsant Activity
Another research focuses on the synthesis of hybrid compounds derived from propanamides and butanamides, featuring morpholine and phenylpiperazine moieties. These compounds were evaluated for their anticonvulsant activity, with some showing broad spectra of activity across preclinical seizure models (Kamiński et al., 2015).
Antimicrobial and Antifungal Activities
Research on Mannich bases containing morpholino and N-methylpiperazino residues found that some of these compounds were promising anti-inflammatory and analgesic agents, also exhibiting antibacterial and antifungal activities (Sujith et al., 2009).
Topical Drug Delivery
A study on novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of naproxen for topical drug delivery showed enhanced skin permeation, indicating the potential of these compounds in improving the delivery of therapeutic agents (Rautio et al., 2000).
Propriétés
IUPAC Name |
5-(4-phenylpiperazine-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c24-19-15-26-14-18(23(19)13-17-7-4-12-27-17)20(25)22-10-8-21(9-11-22)16-5-2-1-3-6-16/h1-7,12,18H,8-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGAJHPUKOKJFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3COCC(=O)N3CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Amino-3-(4-fluorophenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B2526055.png)
![2-[1-(2-Phenylhydrazinylidene)ethyl]pyridine](/img/structure/B2526056.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2526058.png)
![tert-Butyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate](/img/structure/B2526059.png)
![(2E)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2526062.png)

![3-(2-fluorobenzyl)-7-[(2-pyrrolidin-1-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2526065.png)
![5-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-benzyl-2(1H)-pyridinone](/img/structure/B2526066.png)
![4-[3-(4-Methoxyphenyl)sulfonylquinolin-4-yl]morpholine](/img/structure/B2526067.png)
![1-(2-Methoxypyridin-4-yl)-4-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperazin-2-one](/img/structure/B2526068.png)



